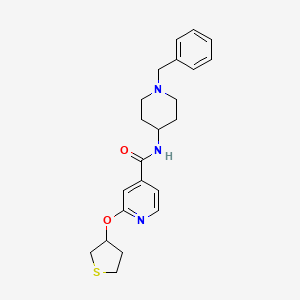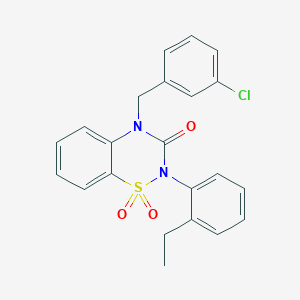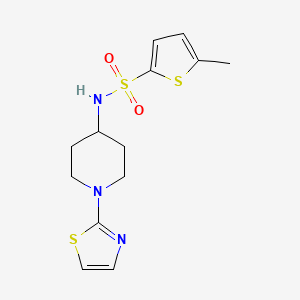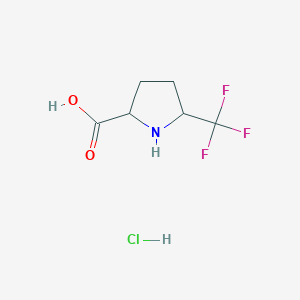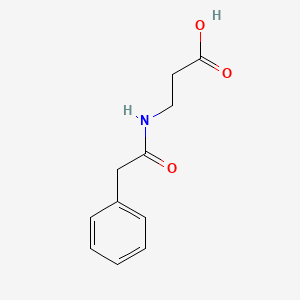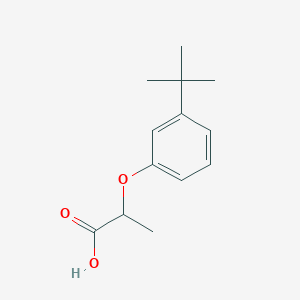
2-(3-Tert-butylphenoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Tert-butylphenoxy)propanoic acid is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.284. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
2-(3-Tert-butylphenoxy)propanoic acid derivatives exhibit notable antimicrobial properties. A study demonstrated the synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, showing significant in vitro activities against Gram-negative and Gram-positive bacteria, with particularly strong activity against screened bacteria when substituted phenoxyl side chains were present (Zhang et al., 2011). Another research on similar compounds found them effective against a broad spectrum of bacteria, with some derivatives displaying activities higher than standard antibiotics (Zhang et al., 2017).
Chemical Synthesis and Modification
The compound's derivatives are used in various chemical synthesis processes. One such example is the stereoselective hydrogenation of tert-butylphenols, which was studied for its potential in producing specific chemical configurations (Hiyoshi et al., 2007). Additionally, derivatives of this compound were explored for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating potential applications in material science (Trejo-Machin et al., 2017).
Catalysis and Reaction Studies
The compound's derivatives are involved in catalysis and reaction studies. For example, research on the oxidative cross-coupling of phenols using electrolytes demonstrated the tolerance of tert-butyl groups in the process, important for catalytic applications of the formed products (Elsler et al., 2014). Another study focused on the formation of specific compounds in the reaction of a derivative of this compound with thionyl chloride, showing the compound's role in redox processes (Volod’kin et al., 2013).
Food Chemistry
In the context of food chemistry, derivatives of this compound, such as tert-butylhydroquinone (TBHQ), are analyzed in food products. A study described a method for the quantitative determination of phenolic antioxidants in dry foods, indicating the compound's relevance in food safety and quality control (Perrin & Meyer, 2002).
Mécanisme D'action
Target of Action
It is known that carboxylic acids, such as propanoic acid, can interact with various enzyme systems .
Mode of Action
It is known that carboxylic acids can undergo metabolism via conversion to their coenzyme a (coa) derivatives, which participate in various metabolic pathways .
Biochemical Pathways
The compound is likely metabolized via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body . Some organisms have enzyme systems that can convert succinate to propionyl-CoA and through various further steps to propionate, CO2, or propionyl phosphate .
Pharmacokinetics
As a carboxylic acid, it is expected to undergo metabolism via conversion to its coa derivative .
Result of Action
The metabolism of carboxylic acids can lead to various downstream effects depending on the specific pathways involved .
Propriétés
IUPAC Name |
2-(3-tert-butylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(12(14)15)16-11-7-5-6-10(8-11)13(2,3)4/h5-9H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANKFINQYMYIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



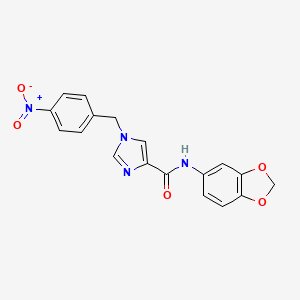
![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea](/img/structure/B3005669.png)
![4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-2-methyl-1,3-thiazole](/img/structure/B3005671.png)
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxyaniline](/img/structure/B3005672.png)
![3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}-6-isopropylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3005674.png)
![2-N,6-N-Bis[(4-methoxyphenyl)methyl]-3-nitropyridine-2,6-diamine](/img/structure/B3005676.png)
